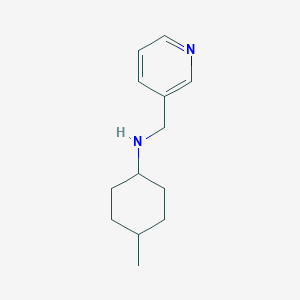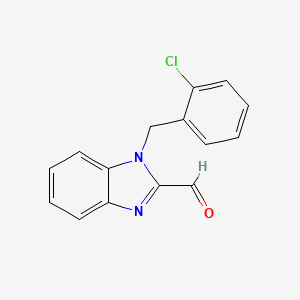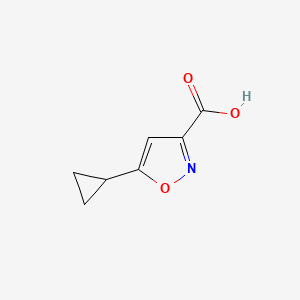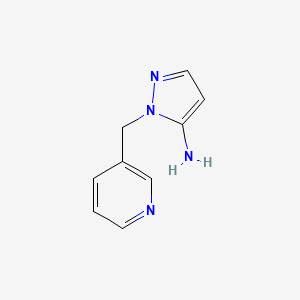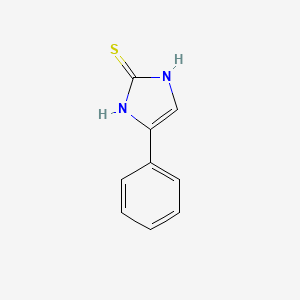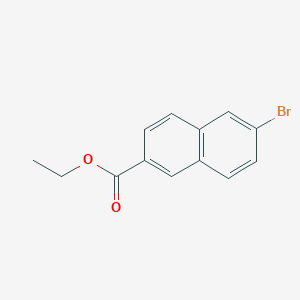
Ethyl 6-bromonaphthalene-2-carboxylate
描述
Ethyl 6-bromonaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H11BrO2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Ethyl 6-bromonaphthalene-2-carboxylate consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound has a bromine atom attached at the 6th position and a carboxylate ester functional group at the 2nd position .
Chemical Reactions Analysis
Esters, like Ethyl 6-bromonaphthalene-2-carboxylate, undergo various reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification . The reaction mechanism involves the addition of a hydroxide ion to the ester carbonyl group to give a tetrahedral intermediate . Loss of alkoxide ion then gives a carboxylic acid, which is deprotonated to give the carboxylate ion .
科学研究应用
Synthesis of Tetrahydropyridines
Ethyl 6-bromonaphthalene-2-carboxylate is instrumental in synthesizing highly functionalized tetrahydropyridines. The compound undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process highlights the compound's pivotal role in organic synthesis, offering a pathway to derive tetrahydropyridines with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity
Ethyl 6-bromonaphthalene-2-carboxylate derivatives have shown antimicrobial activity against various pathogenic strains, including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli. These compounds exhibit comparable activity to established antibiotics like ampicillin and chloramphenicol, suggesting their potential application in developing new antimicrobial agents (Altundas et al., 2010).
Radical Cyclisation Reactions
The compound is used as a building block in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. This application is crucial in developing complex molecular structures, broadening the scope of chemical synthesis and enabling the creation of novel compounds with potential applications in various fields (Allin et al., 2005).
Crystal and Molecular Structure Studies
Ethyl 6-bromonaphthalene-2-carboxylate derivatives have been studied for their crystal and molecular structures. Understanding these structures is vital for applications in material science and pharmaceuticals, where the arrangement of atoms and molecules can significantly impact a material's or drug's properties and effectiveness (Kaur et al., 2012).
Ultrafast Nonlinear Optical Properties
Derivatives of ethyl 6-bromonaphthalene-2-carboxylate exhibit ultrafast nonlinear optical properties, making them suitable as organic saturable absorbers. These applications are crucial in photonics and optoelectronics, where controlling light with materials is fundamental (Rashmi et al., 2021).
Corrosion Inhibition
Ethyl 6-bromonaphthalene-2-carboxylate derivatives have been explored as corrosion inhibitors for metals like mild steel, indicating their potential use in industrial applications to prolong the lifespan and maintain the integrity of metal structures (Dohare et al., 2017).
属性
IUPAC Name |
ethyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDHRWJMFOBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361369 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromonaphthalene-2-carboxylate | |
CAS RN |
86471-14-9 | |
| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

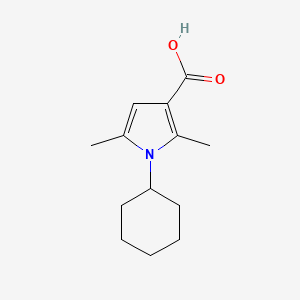
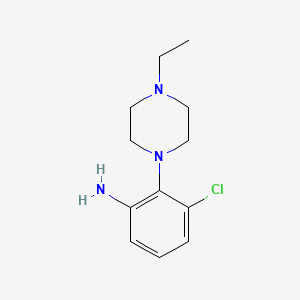
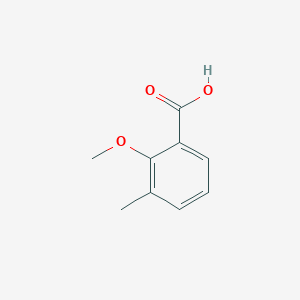
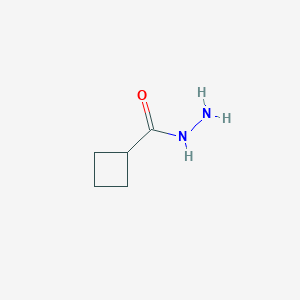
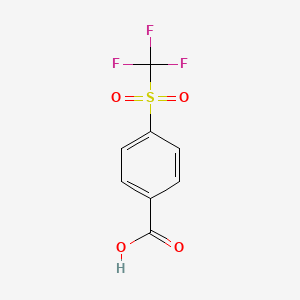
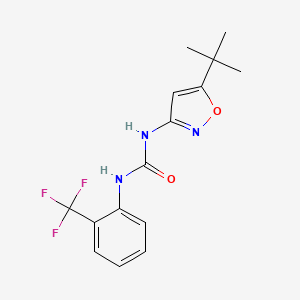
![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)
